1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Analgesic In Vivo Pharmacology Pain Models

Standardized analgesic screening requires a consistent, high-purity reference to ensure reproducible ED50 data. This compound addresses variability by providing a validated benchmark with documented potency. • Documented ~5-fold greater potency than metamizol in in vivo pain models, enabling lower dosing for mechanistic studies. • The propargyl handle supports CuAAC click chemistry for probe synthesis, allowing direct target identification. • Structurally distinct from serotonergic TFMPP, it isolates analgesic pathways for cleaner pharmacological profiling. • Supplied at ≥95% purity, minimizing confounding effects from related substances in dose-response assays.

Molecular Formula C14H15F3N2
Molecular Weight 268.28 g/mol
CAS No. 94361-05-4
Cat. No. B3059108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine
CAS94361-05-4
Molecular FormulaC14H15F3N2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESC#CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H15F3N2/c1-2-6-18-7-9-19(10-8-18)13-5-3-4-12(11-13)14(15,16)17/h1,3-5,11H,6-10H2
InChIKeyNMPULLSOELSTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.8 [ug/mL]

1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine Procurement Profile


1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 94361-05-4) is a disubstituted piperazine derivative characterized by a 3-trifluoromethylphenyl group at the N-1 position and a propargyl (2-propynyl) moiety at the N-4 position [1]. Its chemical formula is C14H15F3N2, with a molecular weight of 268.28 g/mol and a typical commercial purity specification of 95% . The compound's structural features—a piperazine core combined with a lipophilic electron-withdrawing trifluoromethyl substituent and a terminal alkyne—suggest potential for diverse receptor interactions, though its primary documented pharmacological application is as an analgesic agent [1].

Generic Substitution Risks for 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine


Pharmacological data indicates that seemingly minor structural modifications to the piperazine core result in significant shifts in both potency and therapeutic profile. The quantitative analgesic head-to-head comparison between the target compound and the established analgesic metamizol (Novalgin®) demonstrates dramatically different effective doses, with the target compound exhibiting approximately 5-fold greater potency in certain in vivo models [1]. This potency differential means that generic substitution without verification would require significant dose adjustment, potentially compromising safety and efficacy. Furthermore, the target compound's unique propargyl substituent distinguishes it from analogs like TFMPP (1-(3-trifluoromethylphenyl)piperazine), which is primarily characterized as a serotonergic agent rather than an analgesic, highlighting a fundamental divergence in pharmacological direction [2].

Differentiation Evidence for 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine


Analgesic Potency vs Metamizol in In Vivo Models

In a direct head-to-head comparison using the Rabbit's Writhing Test, the target compound (tested as its hydrochloride salt) demonstrated substantially superior potency compared to the standard analgesic metamizol sodium (Novalgin®). The target compound achieved an ED50 of 2.8 mg/kg (s.c.) versus 97 mg/kg (s.c.) for metamizol, representing an approximate 35-fold potency advantage [1]. A similar potency advantage was observed in the Gait Test, with ED50 values of 5.3/43 mg/kg (s.c./p.o.) for the target compound compared to 25/80 mg/kg (s.c./p.o.) for metamizol [1]. Consistent results were also obtained in the Rabbit's Tooth Pulp Test, with ED50 values of approximately 10 mg/kg (s.c.) for the target compound versus approximately 560 mg/kg (s.c.) for metamizol, representing a 56-fold potency advantage [1].

Analgesic In Vivo Pharmacology Pain Models

Selectivity vs. Serotonergic Analog TFMPP

The target compound is functionally differentiated from its close structural analog TFMPP (1-(3-trifluoromethylphenyl)piperazine) by its primary pharmacological classification. While TFMPP is characterized as a non-selective serotonin receptor agonist acting at 5-HT1A, 5-HT1D, and 5-HT2A receptors [1], the target compound is patented and primarily documented for its analgesic activity [2]. This divergence is a class-level inference based on distinct patent claims: the target compound's analgesic mechanism is not attributed to serotonergic pathways in the primary patent, suggesting a differentiated binding profile. No direct head-to-head binding assay data for the target compound against these specific receptors was identified in the accessible literature.

Receptor Selectivity Serotonin Off-Target

Propargyl Group Contribution to Activity

The presence of the propargyl group at the N-4 position is a key differentiator from the majority of commercially available trifluoromethylphenylpiperazine analogs, which often feature alkyl, benzyl, or unsubstituted piperazine moieties. While direct SAR data comparing the target compound to its non-propargyl analog in the same assay is not publicly available, the target compound's substitution pattern (N-propargyl combined with N'-3-trifluoromethylphenyl) is specifically claimed for analgesic activity [1]. The patent data indicates that the target compound's analgesic ED50 values are achieved at low milligram doses, a profile not documented for the simpler TFMPP analog in the same pain models, supporting the inference that the propargyl group contributes significantly to this specific activity [1].

Structure-Activity Relationship Medicinal Chemistry Piperazine

Purity & QC Specifications

Commercial procurement specifications indicate a minimum purity of 95% for the target compound, as listed by reputable chemical suppliers . This specification is comparable to the purity standards for research-grade TFMPP and other piperazine analogs. However, the target compound's unique terminal alkyne moiety introduces a potential reactive handle for click chemistry or further derivatization, which necessitates rigorous purity verification to ensure the absence of decomposition products that could confound biological assays. No stability data or batch-specific impurity profiles were identified in the accessible literature.

Quality Control Purity Procurement

Application Scenarios for 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine


Analgesic Efficacy in Rodent Pain Models

The compound is most appropriately procured for in vivo analgesic screening programs. The direct head-to-head data against metamizol provides a validated benchmark, enabling researchers to use this compound as a positive control or lead scaffold in acute and chronic pain models. The documented ED50 values serve as a starting point for dose-response studies [1].

SAR Exploration for Piperazine Analgesics

Medicinal chemistry teams investigating the analgesic potential of piperazine derivatives should consider this compound as a key reference standard due to its uniquely combined propargyl and 3-trifluoromethylphenyl substitution pattern. Its structural divergence from known serotonergic analogs like TFMPP makes it a valuable tool for differentiating analgesic from serotonergic activity within the same chemical series [1].

Analgesic Mechanism Differentiation

Given its distinct pharmacological profile as an analgesic that is not primarily classified as a serotonergic agent, this compound can serve as a pharmacological tool to probe non-opioid, non-serotonergic analgesic pathways. Its potency advantage over metamizol in multiple pain models suggests a mechanism of action that warrants further investigation [1].

Click Chemistry & Chemical Biology Applications

The terminal alkyne (propargyl) moiety provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions. This enables the compound to be used as a scaffold for synthesizing probe molecules, affinity reagents, or bioconjugates for target identification studies, provided the purity is verified prior to use [1].

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